Methyl l-methionyl-l-isoleucinate
Overview
Description
Scientific Research Applications
Methionine Metabolism and Its Implications
Methyl l-methionyl-l-isoleucinate, a derivative related to methionine, plays a crucial role in various metabolic pathways, although direct studies on this specific compound are scarce. Research on methionine and its metabolites, however, provides valuable insights into the potential applications and significance of similar compounds in scientific research. Methionine, an essential amino acid, and S-adenosylmethionine (SAM), its activated form, are pivotal in a range of essential metabolic functions across different organisms, including humans, plants, and animals.
Plant Metabolism and Genetic Engineering : In plants, both methionine and SAM are integral to the synthesis of ethylene, nicotianamine, polyamines, and a myriad of methylation reactions necessary for growth and development. Understanding these pathways offers potential for genetic engineering to enhance nutritional value and stress resistance in crops (Sauter et al., 2013).
Cancer Research and Dietary Interventions : Research has identified methionine dependency as a characteristic of certain cancer cells, suggesting that methionine restriction could be a strategic approach in cancer treatment. This opens avenues for dietary interventions in cancer prevention and management, as well as the development of treatments targeting methionine metabolism (Cavuoto & Fenech, 2012).
Nutritional Science and Metabolic Health : Studies on methionine's role in methyl group metabolism highlight its nutritional implications, especially in the context of methylation reactions crucial for health. This research underpins dietary recommendations and the development of nutritional supplements aimed at optimizing metabolic health (Bertolo & McBreairty, 2013).
Medical Foods and Metabolic Disorders Management : The study of medical foods high in leucine, and devoid of valine and isoleucine, for managing metabolic disorders such as methylmalonic acidemia, highlights the intricate balance required in dietary management of these conditions. It underscores the potential for tailored nutritional interventions to manage complex metabolic disorders (Myles et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
methyl (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-5-8(2)10(12(16)17-3)14-11(15)9(13)6-7-18-4/h8-10H,5-7,13H2,1-4H3,(H,14,15)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESAIABWEWIKBD-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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